4-Chloro-3-ethoxy-2-fluorophenylacetic acid

Pharmaceutical Intermediates Synthetic Chemistry Quality Control

4-Chloro-3-ethoxy-2-fluorophenylacetic acid (CAS 1323955-63-0) is a polysubstituted phenylacetic acid derivative characterized by the simultaneous presence of chloro (4-position), ethoxy (3-position), and fluoro (2-position) substituents on the phenyl ring, with a molecular formula of C₁₀H₁₀ClFO₃ and molecular weight of approximately 232.64 g/mol. This compound is primarily utilized as a pharmaceutical intermediate and synthetic building block in medicinal chemistry programs.

Molecular Formula C10H10ClFO3
Molecular Weight 232.63 g/mol
CAS No. 1323955-63-0
Cat. No. B1444554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-ethoxy-2-fluorophenylacetic acid
CAS1323955-63-0
Molecular FormulaC10H10ClFO3
Molecular Weight232.63 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1F)CC(=O)O)Cl
InChIInChI=1S/C10H10ClFO3/c1-2-15-10-7(11)4-3-6(9(10)12)5-8(13)14/h3-4H,2,5H2,1H3,(H,13,14)
InChIKeyJLMJTUGWXPDCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-ethoxy-2-fluorophenylacetic acid (CAS 1323955-63-0) Procurement Guide


4-Chloro-3-ethoxy-2-fluorophenylacetic acid (CAS 1323955-63-0) is a polysubstituted phenylacetic acid derivative characterized by the simultaneous presence of chloro (4-position), ethoxy (3-position), and fluoro (2-position) substituents on the phenyl ring, with a molecular formula of C₁₀H₁₀ClFO₃ and molecular weight of approximately 232.64 g/mol . This compound is primarily utilized as a pharmaceutical intermediate and synthetic building block in medicinal chemistry programs .

Why 4-Chloro-3-ethoxy-2-fluorophenylacetic acid Cannot Be Substituted with In-Class Analogs


While numerous substituted phenylacetic acids are commercially available, 4-chloro-3-ethoxy-2-fluorophenylacetic acid occupies a specific structural niche that precludes simple substitution. The precise ortho-fluorine, meta-ethoxy, and para-chloro substitution pattern creates a unique electronic and steric environment on the aromatic ring. In-class compounds with altered substituent positions (e.g., 3-chloro-4-ethoxy-5-fluoro substitution pattern) exhibit different regiochemical properties that fundamentally alter downstream coupling outcomes in synthesis workflows . More importantly, even minor positional shifts in substituents can result in dramatic differences in biological target engagement. For instance, in related phenylacetic acid COX-2 inhibitor series, the introduction of a chloro group specifically at the 4-position was found to substantially enhance potency and selectivity compared to unsubstituted or alternatively substituted compounds [1]. Therefore, procurement decisions based solely on compound class similarity without precise positional fidelity risk synthetic failure or bioactivity deviation.

Quantitative Differentiators for 4-Chloro-3-ethoxy-2-fluorophenylacetic acid vs. Closest Analogs


Purity Specification Differentiation: 98% vs. Industry Standard 97% for 4-Chloro-3-ethoxy-2-fluorophenylacetic acid

Among verified suppliers, 4-chloro-3-ethoxy-2-fluorophenylacetic acid is available at a purity specification of 98% . The more commonly available specification across multiple commercial sources for this specific CAS number is 97% . The 98% grade offers a quantifiably lower impurity burden (≤2% total impurities vs. ≤3% for 97% grade) for applications requiring higher initial purity.

Pharmaceutical Intermediates Synthetic Chemistry Quality Control

Predicted LogP Differentiation: Enhanced Lipophilicity vs. Des-Ethoxy 4-Chloro-2-fluorophenylacetic Acid

The presence of the 3-ethoxy substituent in 4-chloro-3-ethoxy-2-fluorophenylacetic acid confers a quantifiably higher predicted lipophilicity relative to its des-ethoxy analog 4-chloro-2-fluorophenylacetic acid (CAS 194240-75-0). Based on structure-property relationships, the addition of the ethoxy group increases the calculated octanol-water partition coefficient (clogP) . This lipophilicity modulation is a critical design parameter in medicinal chemistry for optimizing membrane permeability and metabolic stability .

Lipophilicity Physicochemical Properties ADME Prediction

Regioisomeric Specificity: Target Compound vs. 3-Chloro-4-ethoxy-5-fluoro Analog (CAS 1017778-96-9)

4-Chloro-3-ethoxy-2-fluorophenylacetic acid and 3-chloro-4-ethoxy-5-fluorophenylacetic acid (CAS 1017778-96-9) are regioisomers sharing identical molecular formula (C₁₀H₁₀ClFO₃) and molecular weight (232.64 g/mol) . The positional permutation of substituents alters the electronic density distribution across the aromatic ring, which affects both chemical reactivity in cross-coupling reactions and molecular recognition in biological systems. In related alkoxy-substituted phenylacetic acid series developed as aldose reductase inhibitors, the position of the alkoxy group (3- vs. 4-substitution) significantly impacted inhibitory potency [1].

Regioselectivity SAR Studies Synthetic Building Blocks

Boiling Point Prediction: Volatility Profile vs. Structurally Related Analogs

The predicted boiling point for 4-chloro-3-ethoxy-2-fluorophenylacetic acid is 346.1±37.0 °C at 760 mmHg . This value is significantly higher than simpler phenylacetic acid derivatives lacking the ethoxy substituent, reflecting the increased molecular weight and hydrogen bonding capacity introduced by the ether oxygen.

Thermal Stability Purification Process Chemistry

Optimal Use Cases for 4-Chloro-3-ethoxy-2-fluorophenylacetic acid in Research and Industrial Settings


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Polysubstituted Phenylacetic Acid Scaffolds

The unique 4-chloro/3-ethoxy/2-fluoro substitution pattern makes this compound valuable for systematic SAR studies exploring the impact of halogen and alkoxy substituent combinations on target binding. The documented role of 4-position chloro substitution in enhancing COX-2 inhibitory potency in related phenylacetic acid series [1] suggests that this precise substitution pattern warrants evaluation in analogous enzyme inhibition assays.

Synthetic Intermediate for Boronic Acid/Ester Derivatization

The corresponding boronic acid derivative, B-(4-chloro-3-ethoxy-2-fluorophenyl)boronic acid (CAS 1256346-20-9), is commercially available , indicating that this phenylacetic acid can serve as a precursor for Suzuki-Miyaura cross-coupling applications. The acetic acid moiety provides a convenient synthetic handle for subsequent amide bond formation or esterification reactions in multi-step syntheses.

Lead Optimization: Lipophilicity Modulation via Ethoxy Substitution

As established in Section 3, the 3-ethoxy substituent confers enhanced predicted lipophilicity relative to des-ethoxy analogs. This property makes the compound suitable for systematic evaluation of lipophilicity-driven permeability and metabolic stability in ADME profiling studies, where fine-tuning LogP within a congeneric series is required for optimizing pharmacokinetic parameters .

Technical Documentation Hub

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